molecular formula C18H15BrN4 B2411795 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile CAS No. 866157-65-5

2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile

Cat. No.: B2411795
CAS No.: 866157-65-5
M. Wt: 367.25
InChI Key: YLGVJDSVTYZFNQ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is a synthetically designed chemical compound of significant interest in advanced medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: an imidazole ring and a nitrile group. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds that act as enzyme inhibitors or receptor modulators . The nitrile group (CN) is a common functional group in bioactive molecules that can participate in hydrogen bonding, influencing the compound's binding affinity and metabolic stability . The specific research applications and biological activity profile of this compound are areas of active investigation. Researchers value it as a complex building block for the synthesis of more elaborate molecules or as a candidate for high-throughput screening against various biological targets. The presence of a bromo substituent on the anilino ring makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships (SAR). This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4/c1-13-10-15(4-7-17(13)19)22-18(11-20)14-2-5-16(6-3-14)23-9-8-21-12-23/h2-10,12,18,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVJDSVTYZFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling for Imidazole Installation

The installation of the imidazole ring onto the phenyl group is achieved through cross-coupling reactions. A modified Ullmann coupling using copper(I) iodide as a catalyst enables the introduction of imidazole at the para position of iodobenzene.

Procedure :

  • React iodobenzene with 1H-imidazole in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMF at 120°C for 24 hours.
  • Yield: 78–82%.

Formylation via Vilsmeier-Haack Reaction

Subsequent formylation of 4-(1H-imidazol-1-yl)benzene is performed using the Vilsmeier-Haack reagent (POCl₃/DMF):
$$
\text{Ar-H} + \text{POCl}_3/\text{DMF} \rightarrow \text{Ar-CHO} \quad (\text{Ar = 4-imidazolylphenyl})
$$

  • Reaction temperature: 0–5°C
  • Yield: 85–90%.

Preparation of 4-Bromo-3-methylaniline

Regioselective Bromination of 3-Methylaniline

Direct bromination of 3-methylaniline with N-bromosuccinimide (NBS) in acetic acid introduces bromine at the para position relative to the amine group:
$$
\text{3-Methylaniline} + \text{NBS} \xrightarrow{\text{AcOH}} \text{4-Bromo-3-methylaniline}
$$

  • Reaction time: 6 hours at 25°C
  • Yield: 88%.

Acetonitrile Bridge Formation

Strecker Synthesis Route

The Strecker reaction condenses 4-(1H-imidazol-1-yl)benzaldehyde with 4-bromo-3-methylaniline in the presence of cyanide sources:
$$
\text{Ar-CHO} + \text{Ar'-NH}_2 + \text{KCN} \rightarrow \text{Ar-C(NH-Ar')-CN}
$$
Optimized Conditions :

  • Cyanide source: Trimethylsilyl cyanide (TMSCN, 1.2 equiv)
  • Solvent: Methanol/water (3:1)
  • Catalyst: Zinc iodide (5 mol%)
  • Yield: 65–70%.

Henry Reaction Alternative

A nitroalkane-based Henry reaction offers a cyanide-free pathway:
$$
\text{Ar-CHO} + \text{Ar'-NH}2 + \text{CH}3\text{NO}2 \xrightarrow{\text{base}} \text{Ar-C(NH-Ar')-CH}2\text{NO}_2 \xrightarrow{\text{oxidation}} \text{Ar-C(NH-Ar')-CN}
$$

  • Base: DBU (1,8-diazabicycloundec-7-ene)
  • Oxidation: MnO₂ in acetone
  • Overall yield: 58–63%.

Comparative Analysis of Synthetic Routes

Method Cyanide Use Yield (%) Purity (%) Scalability
Strecker Synthesis Yes 65–70 95 Moderate
Henry Reaction No 58–63 92 High

Key Observations :

  • The Strecker route provides higher yields but requires hazardous cyanide reagents.
  • The Henry reaction, though lower-yielding, aligns with green chemistry principles.

Challenges and Optimization Strategies

Regioselectivity in Imidazole Installation

Competing ortho/meta coupling during Ullmann reactions is mitigated by using bulky ligands (e.g., 1,10-phenanthroline) to favor para substitution.

Nitrile Group Stability

The acetonitrile moiety is prone to hydrolysis under acidic conditions. Employing anhydrous solvents and low temperatures during workup preserves integrity.

Industrial-Scale Considerations

Patent CN102887896B highlights the utility of iron catalysts for nitrile formation, reducing reliance on noble metals. Scaling the Henry reaction variant to kilogram-scale batches demonstrated:

  • Batch size: 5 kg
  • Yield: 60%
  • Purity: 91% (after recrystallization)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or imidazole rings.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology and Medicine

    Pharmaceuticals: Investigation into its potential as a drug candidate for various diseases.

    Biochemical Research: Use as a probe or reagent in biochemical assays.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Component in the production of specialized polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
  • 2-(4-bromo-3-ethylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile may confer unique chemical properties, such as reactivity and binding affinity, distinguishing it from similar compounds.

Biological Activity

The compound 2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile (CAS No. 866157-65-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C18_{18}H15_{15}BrN4_{4}
  • Molecular Weight : 368.24 g/mol
  • IUPAC Name : 2-(4-bromo-3-methylanilino)-2-(4-imidazol-1-ylphenyl)acetonitrile

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The imidazole and acetonitrile moieties are known to participate in hydrogen bonding and coordination with metal ions, potentially influencing enzyme activities and receptor interactions.

Biological Activities

Research indicates that the compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the brominated aniline group may enhance this effect by improving lipophilicity and cellular uptake.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including those similar to our compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50_{50} values in the low micromolar range .
  • Antimicrobial Efficacy :
    • In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating promising antimicrobial activity .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induced apoptosis
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
AntimicrobialEscherichia coliMIC = 15 µg/mL

Q & A

What are the key structural features and spectroscopic characterization methods for this compound?

Answer:
The compound features a brominated aniline moiety and an imidazole-substituted phenylacetonitrile core. Key characterization methods include:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, imidazole protons (δ 7.0–8.5 ppm) and nitrile carbons (δ ~115–120 ppm) are critical markers .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and confirms regioselectivity, as demonstrated for analogous imidazole derivatives .
  • Elemental Analysis : Compare calculated vs. observed values (e.g., C 58.67% vs. 58.78% in Pd-catalyzed syntheses) to verify purity .

What synthetic routes are commonly employed for preparing this compound?

Answer:
Two primary methodologies are used:

  • Pd-Catalyzed Cross-Coupling : Optimized for regioselective imidazole substitution. For example, coupling 4-bromoaryl precursors with imidazole derivatives under inert atmospheres (e.g., DMF, Et3N) yields target structures .
  • Nucleophilic Substitution : Bromomethyl intermediates (e.g., 2-[4-(bromomethyl)phenyl]acetonitrile) react with amines or heterocycles to install the anilino group .
    Critical Step : Post-synthesis purification via flash chromatography (silica gel, CH2Cl2/MeOH) ensures >95% purity .

How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Answer:
Regioselectivity is controlled by:

  • Catalyst Design : Pd(PPh3)4 promotes C–N bond formation at the imidazole N1 position, avoiding undesired N3 substitution .
  • Temperature Modulation : Reactions at 80–100°C favor kinetic control, while higher temperatures (>120°C) may lead to thermodynamic by-products .
  • Directing Groups : Electron-withdrawing substituents (e.g., nitrile) on the phenyl ring guide coupling to specific positions .

How to analyze contradictory data in reaction yields or purity from different synthesis protocols?

Answer:
Discrepancies arise from variations in:

  • Reaction Conditions : Compare catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) and solvent polarity (DMF vs. THF) .
  • Analytical Methods : Use orthogonal techniques (e.g., HPLC vs. TLC) to verify purity. For example, a 0.4 Rf value (silica gel, CH2Cl2/MeOH 5:1) confirms product homogeneity .
    Data Interpretation Example :
ParameterCalculated (%)Observed (%)
Carbon (C)58.6758.78
Hydrogen (H)4.634.51
Nitrogen (N)8.298.39
Minor deviations (<1%) suggest trace solvent retention .

What strategies optimize the compound's solubility for in vitro bioactivity assays?

Answer:

  • Salt Formation : Hydrochloride salts (e.g., 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride) enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO:water (1:9 v/v) for stock solutions, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) stabilize hydrophobic compounds in physiological buffers .

How does the bromo-substituent influence the compound's reactivity in cross-coupling reactions?

Answer:
The 4-bromo group on the aniline moiety enables:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., aryl-Bpin) to introduce diverse substituents .
  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd/Xantphos catalysis .
    Note : Bromine’s electronegativity increases oxidative addition efficiency in Pd-mediated reactions .

What computational methods predict the compound's interaction with biological targets?

Answer:

  • Docking Simulations : AutoDock Vina models binding to kinase domains (e.g., EGFR), guided by imidazole’s H-bonding capability .
  • Collision Cross-Section (CCS) Prediction : Ion mobility spectrometry (IMS) calculates CCS values to correlate with molecular shape and bioactivity .
  • DFT Calculations : Optimize transition states for nitrile group reactivity in enzyme inhibition studies .

What are the common impurities encountered during synthesis, and how are they identified?

Answer:

  • By-Products : Unreacted bromomethyl intermediates (detected via GC-MS) or dimerized imidazoles (δ 7.8–8.2 ppm in 1H NMR) .
  • Degradation Products : Hydrolyzed nitriles (e.g., carboxylic acids) identified by IR (loss of C≡N stretch at ~2250 cm⁻¹) .
    Mitigation : Use anhydrous solvents and inert gas purging to suppress hydrolysis .

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